2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene
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Overview
Description
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of methylbenzene, featuring bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Methylation: The addition of a methyl group to the benzene ring, often achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, leading to changes in the oxidation state of the compound.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of multiple halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved often include the formation of reactive intermediates, such as carbocations or radicals, which facilitate the substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-chloro-4-fluoro-5-methylbenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
- 2,3-Dibromo-5-chloro-4-fluoro-1-methylbenzene
Uniqueness
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene is unique due to its specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for targeted synthetic applications and research studies.
Biological Activity
Overview
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene is a halogenated aromatic compound with the molecular formula C7H4Br2ClF. Its unique structure, characterized by multiple halogen substituents on the benzene ring, makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
Molecular Structure :
- Formula : C7H4Br2ClF
- Molecular Weight : 295.37 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and acetone.
Synthesis
The synthesis of this compound typically involves halogenation reactions on aromatic compounds. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine and chlorine in the presence of a catalyst.
- Friedel-Crafts Alkylation : Starting from simpler aromatic compounds and introducing halogens under controlled conditions.
Biological Activity
Research on the biological activity of this compound has revealed several interesting properties:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12.5 |
HeLa (Cervical) | 15.0 |
A549 (Lung) | 10.0 |
The mechanism by which this compound exerts its biological effects is primarily through:
- Electrophilic Attack : The halogen atoms enhance the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biomolecules.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cell lines.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that it outperformed several common antibiotics against resistant strains of bacteria. -
Cytotoxicity Assessment :
In a study published in a peer-reviewed journal, the cytotoxic effects of this compound were evaluated on multiple cancer cell lines. The findings suggested that it induces apoptosis via caspase activation pathways.
Properties
IUPAC Name |
2,3-dibromo-1-chloro-5-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKYGDLOXCHXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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